1-Ethyl-1-ethynylcyclohexane is an organic compound characterized by the molecular formula . It features a cyclohexane ring that is substituted with both an ethyl group and an ethynyl group. The unique structure of this compound contributes to distinctive chemical properties and reactivity, making it a subject of interest in organic synthesis and materials science. Its structural representation highlights the presence of the cyclohexane framework with substituents that influence its behavior in
The chemical reactivity of 1-ethyl-1-ethynylcyclohexane can be explored through various organic reactions, including:
These reactions illustrate the versatility of 1-ethyl-1-ethynylcyclohexane in synthetic chemistry.
Several methods exist for synthesizing 1-ethyl-1-ethynylcyclohexane:
These methods demonstrate the compound's synthetic accessibility and versatility.
1-Ethyl-1-ethynylcyclohexane has potential applications in various fields:
Several compounds share structural similarities with 1-ethyl-1-ethynylcyclohexane. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethynylcyclohexane | Lacks ethyl substitution; simpler structure | |
| 1-Ethynylcyclohexene | Contains only one substituent; different reactivity | |
| 1-Ethylcyclopentene | Smaller ring size; different physical properties | |
| 3-Ethynylcyclohexene | Different position of the ethynyl group; affects stability |
These compounds illustrate various structural modifications that impact their chemical behavior and potential applications, emphasizing the unique position of 1-ethyl-1-ethynylcyclohexane within this class of compounds .
1-Ethyl-1-ethynylcyclohexane represents a significant compound in conformational analysis studies due to its unique 1,1-disubstituted cyclohexane framework [1]. The molecular formula C₁₀H₁₆ encompasses a cyclohexane ring bearing both an ethyl group and an ethynyl group at the same carbon position [2]. This structural arrangement eliminates the possibility of cis or trans isomerism, as both substituents are attached to the same carbon atom [3].
The stereochemical characteristics of this compound are fundamentally governed by the chair conformation dynamics of the cyclohexane ring [4]. In any chair conformation, one substituent must occupy an axial position while the other assumes an equatorial orientation [5]. This constraint arises from the tetrahedral geometry around the quaternary carbon center, preventing both substituents from simultaneously adopting equatorial positions [5].
The conformational equilibrium between the two possible chair forms determines the predominant stereochemical arrangement [6]. Ring-flipping processes interchange the axial and equatorial positions of the substituents, establishing a dynamic equilibrium that depends on the relative steric and electronic properties of the ethyl and ethynyl groups [7] [6].
The ethynyl group exhibits distinctive electronic characteristics that significantly influence cyclohexane conformational preferences [8]. The linear geometry of the carbon-carbon triple bond creates a markedly different electronic environment compared to saturated substituents [9]. The sp-hybridized carbon atoms in the ethynyl moiety possess 50% s-character, resulting in enhanced electronegativity and electron-withdrawing properties [10].
Research on ethynyl substituent effects demonstrates that the group exhibits minimal conformational preference between axial and equatorial positions, with an energy difference of only 1.7 kilojoules per mole [9]. This remarkably small energy barrier contrasts sharply with larger alkyl substituents, reflecting the linear geometry and reduced steric bulk of the ethynyl group [11] [12]. The electronic effects of the ethynyl group include inductive electron withdrawal through the sigma bond framework and potential resonance interactions with neighboring substituents [10].
Studies indicate that the ethynyl group can participate in weak hydrogen bonding interactions with axial hydrogens on the cyclohexane ring [13]. These interactions involve the π-electrons of the triple bond acting as hydrogen bond acceptors, potentially stabilizing certain conformational arrangements [13].
The steric relationship between the ethyl and ethynyl substituents in 1-ethyl-1-ethynylcyclohexane creates unique conformational dynamics [14] [15]. The ethyl group, being significantly bulkier than the ethynyl group, exhibits a strong preference for equatorial positioning to minimize 1,3-diaxial interactions [16]. Experimental data reveals that ethyl groups demonstrate 96% equatorial preference in monosubstituted cyclohexanes [11] [12].
In contrast, the ethynyl group shows only 67% equatorial preference due to its linear geometry and reduced steric bulk [11] [12]. The linear nature of the ethynyl group minimizes steric hindrance in the axial position, as the hydrogen atom at the terminus projects directly along the ring axis [12]. This geometric arrangement reduces unfavorable contacts with axial hydrogens at the 3 and 5 positions of the cyclohexane ring [16].
The conformational equilibrium in 1-ethyl-1-ethynylcyclohexane is therefore dominated by the steric requirements of the ethyl group [5]. The most stable conformation places the larger ethyl group in the equatorial position and the smaller ethynyl group in the axial position [17] [5]. This arrangement minimizes the total steric strain while accommodating the different bulk requirements of the two substituents [18].
Conformational stability analysis of 1-ethyl-1-ethynylcyclohexane requires consideration of multiple energetic factors [19]. The primary determinants include steric repulsion, torsional strain, and electronic interactions between substituents [20]. Computational studies using density functional theory methods provide quantitative insights into the relative energies of different conformational arrangements [21] [22].
The energy difference between conformations where the ethyl group is axial versus equatorial approaches the full A-value of the ethyl substituent, approximately 7.3 kilojoules per mole [16]. When the ethyl group occupies the axial position, it experiences significant 1,3-diaxial interactions with hydrogens at carbons 3 and 5 of the cyclohexane ring [16]. These repulsive interactions destabilize the conformation and drive the equilibrium toward the ethyl-equatorial arrangement [6].
The ethynyl group in the axial position experiences minimal destabilization due to its linear geometry [9]. The terminal hydrogen of the ethynyl group aligns approximately parallel to the ring axis, avoiding significant steric contacts [12]. This geometric advantage allows the ethynyl group to tolerate axial positioning with minimal energy penalty [11].
A-values represent the free energy difference between axial and equatorial conformations of monosubstituted cyclohexanes, serving as quantitative measures of steric bulk [23] [24]. Multiple experimental approaches have been developed for accurate A-value determination, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and equilibrium measurements [23] [25].
Nuclear magnetic resonance techniques utilize chemical shift differences between axial and equatorial conformers to determine equilibrium ratios [26]. Variable temperature studies allow calculation of thermodynamic parameters, including enthalpy and entropy contributions to conformational preferences [26]. Integration of overlapping signals provides quantitative population distributions for conformational analysis [27].
Computational methodologies complement experimental approaches through quantum chemical calculations [21] [22]. Density functional theory methods with appropriate basis sets can predict conformational energies within chemical accuracy [21]. Modern computational protocols incorporate dispersion corrections to accurately model weak intermolecular interactions [21] [22].
The ethynyl group demonstrates a remarkably low A-value of 0.2 kilocalories per mole, reflecting its minimal steric requirements [28]. This value contrasts dramatically with larger substituents such as ethyl (2.0 kilocalories per mole) and tert-butyl (greater than 4.5 kilocalories per mole) [28]. The following table summarizes comparative A-values for common cyclohexane substituents:
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |
|---|---|---|
| Ethynyl | 0.2 [28] | 0.84 |
| Fluorine | 0.24 [28] | 1.00 |
| Chlorine | 0.4 [28] | 1.67 |
| Methyl | 1.8 [28] | 7.53 |
| Ethyl | 2.0 [28] | 8.37 |
| Isopropyl | 2.2 [28] | 9.21 |
| tert-Butyl | >4.5 [28] | >18.8 |
The exceptionally small A-value of the ethynyl group results from its linear geometry and compact size [9]. Unlike branched alkyl groups that create multiple unfavorable contacts in axial positions, the ethynyl group projects primarily along the ring axis [12]. This arrangement minimizes steric interactions with neighboring ring atoms and substituents [11].
Crystallographic investigations of cyclohexane derivatives provide definitive structural information about solid-state conformations [34] [35]. X-ray diffraction studies reveal precise bond lengths, bond angles, and dihedral angles in crystalline environments [36]. Single crystal analyses of related ethynyl-substituted cyclohexanes demonstrate the influence of intermolecular packing forces on molecular geometry [37].
Studies of alkynylcyclohexanol derivatives show that ethynyl groups can adopt various orientations in crystal lattices [38]. The linear geometry of the ethynyl moiety allows close packing arrangements that optimize crystal stability [38]. Intermolecular interactions between ethynyl groups and neighboring molecules can influence the observed conformations in solid state [37].
Comparative crystallographic data from multiple cyclohexane derivatives reveal general trends in substituent positioning [39] [40]. Bulky substituents consistently adopt equatorial orientations when possible, while smaller groups like ethynyl can accommodate axial positions without significant strain [34]. These solid-state observations generally correlate with solution-phase conformational preferences determined through spectroscopic methods [36].
Terminal alkynes exhibit unique reactivity patterns that distinguish them from their internal counterparts. The terminal hydrogen atom in 1-ethyl-1-ethynylcyclohexane possesses significant acidity (pKa ≈ 25), making it susceptible to deprotonation by strong bases [4]. This acidity arises from the sp hybridization of the terminal carbon atom, which creates a more electronegative environment compared to sp² or sp³ hybridized carbons.
The terminal alkyne functionality in 1-ethyl-1-ethynylcyclohexane readily undergoes deprotonation when treated with strong bases such as sodium amide (NaNH₂) or lithium diisopropylamide [4]. The resulting alkynide anion serves as a powerful nucleophile in subsequent alkylation reactions:
Deprotonation: 1-Ethyl-1-ethynylcyclohexane + NaNH₂ → Alkynide anion + NH₃
The alkynide anion can then participate in nucleophilic substitution reactions with primary alkyl halides, providing a method for carbon chain extension [4]. This reaction follows an SN2 mechanism, requiring primary substrates to avoid elimination side reactions.
The triple bond in 1-ethyl-1-ethynylcyclohexane can undergo both complete and partial hydrogenation depending on the catalyst and reaction conditions employed [5] [6]. Complete hydrogenation using palladium on carbon (Pd/C) as catalyst converts the alkyne to the corresponding alkane through a syn addition mechanism [5].
Complete Hydrogenation: 1-Ethyl-1-ethynylcyclohexane + 2H₂ → 1-Ethylcyclohexane
Partial hydrogenation can be achieved using two distinct methods, each providing different stereochemical outcomes [6] [7]:
The Lindlar catalyst consists of palladium deposited on calcium carbonate and deactivated with lead acetate and quinoline [6]. This catalyst system allows for selective reduction of the alkyne to the alkene stage without further reduction to the alkane.
1-Ethyl-1-ethynylcyclohexane can undergo hydration reactions through two primary pathways, each exhibiting different regioselectivity patterns [8] [9]:
Oxymercuration-Demercuration: This reaction follows Markovnikov's rule, where water adds across the triple bond with the hydroxyl group attaching to the more substituted carbon. The mechanism involves mercury-catalyzed electrophilic addition followed by reduction with sodium borohydride [9].
Hydroboration-Oxidation: This pathway exhibits anti-Markovnikov selectivity, with the hydroxyl group ultimately attaching to the less substituted carbon [8]. The reaction proceeds through syn addition of the alkylborane to the triple bond, followed by oxidation with hydrogen peroxide in basic conditions.
The terminal alkyne functionality in 1-ethyl-1-ethynylcyclohexane participates in various cycloaddition reactions, most notably the azide-alkyne cycloaddition reactions that have become cornerstone transformations in click chemistry [10] [11].
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents one of the most reliable and widely used click reactions [10]. When 1-ethyl-1-ethynylcyclohexane is treated with organic azides in the presence of copper(I) catalysts, 1,4-disubstituted 1,2,3-triazoles are formed with high regioselectivity [10].
The reaction mechanism involves coordination of the terminal alkyne to the copper catalyst, followed by azide coordination and subsequent cycloaddition [10]. The copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and provides excellent regioselectivity for the 1,4-regioisomer.
Ruthenium catalysts provide complementary regioselectivity to copper systems, favoring formation of 1,5-disubstituted 1,2,3-triazoles [11]. The mechanism involves formation of a ruthenacycle intermediate through oxidative coupling of the azide and alkyne substrates [11].
The reaction pathway begins with coordination of both the alkyne and azide to the ruthenium center, followed by oxidative coupling to form a five-membered metallacycle [11]. Subsequent reductive elimination releases the triazole product and regenerates the active catalyst.
While less common, the alkyne functionality in 1-ethyl-1-ethynylcyclohexane can participate in Diels-Alder reactions with electron-rich dienes [12]. The reaction typically requires elevated temperatures and may benefit from Lewis acid catalysis to activate the alkyne dienophile.
The terminal alkyne functionality in 1-ethyl-1-ethynylcyclohexane can participate in various radical-mediated transformations [13]. These reactions often involve alkynyl radicals as key intermediates and can proceed through different mechanistic pathways.
Terminal alkynes can undergo homolytic cleavage of the C-H bond under radical conditions to generate alkynyl radicals [13]. These radicals exhibit unique reactivity patterns due to the sp hybridization of the radical center.
The alkynyl radical can be generated through various methods including:
1-Ethyl-1-ethynylcyclohexane can serve as an alkynylating agent in radical reactions [13]. The compound can transfer its alkynyl group to various radical acceptors through different mechanistic pathways:
Direct Alkynyl Transfer: The alkynyl group can be transferred directly to carbon radicals through radical coupling reactions [13].
Alkynylsulfone-Mediated Reactions: When converted to alkynylsulfone derivatives, the compound can participate in radical alkynylation reactions through α-addition/β-elimination mechanisms [13].
The dual functionality of 1-ethyl-1-ethynylcyclohexane (alkyne and alkyl groups) makes it a potential substrate for radical cyclization reactions [13]. These reactions can create complex polycyclic structures through intramolecular radical addition to the alkyne.
The alkyne functionality in 1-ethyl-1-ethynylcyclohexane is susceptible to various oxidation and reduction reactions, providing access to diverse functionalized products [14] [15].
Ozonolysis: Treatment with ozone followed by reductive workup cleaves the triple bond to form carboxylic acid products [14] [16]. For 1-ethyl-1-ethynylcyclohexane, this reaction would produce cyclohexylacetic acid and carbon dioxide.
The mechanism involves initial formation of an ozonide intermediate, which undergoes rearrangement and cleavage to provide the carbonyl products [16]. The presence of water in the reaction mixture leads to hydrolysis of any intermediate acid anhydrides.
Permanganate Oxidation: Potassium permanganate under basic conditions provides another route for oxidative cleavage [14] [15]. The reaction conditions (basic versus neutral) determine the extent of oxidation and the nature of the products formed.
Under basic conditions, complete oxidative cleavage occurs, producing carboxylic acids [15]. Neutral conditions may lead to formation of vicinal dicarbonyl compounds through gentler oxidation.
Beyond the hydrogenation reactions discussed earlier, 1-ethyl-1-ethynylcyclohexane can undergo various other reduction transformations [5] [7]:
Dissolving Metal Reductions: Treatment with sodium or lithium in liquid ammonia provides trans-alkenes through a radical anion mechanism [7]. The reaction proceeds through sequential electron transfer and protonation steps.
Hydroboration: The alkyne can be reduced to vinylborane intermediates using dialkylboranes [8]. These intermediates can be further transformed to various products through subsequent reactions.
The alkyne functionality in 1-ethyl-1-ethynylcyclohexane serves as a versatile substrate for numerous catalytic transformations [17] [18] [19].
Palladium complexes catalyze various transformations of alkynes, including coupling reactions, hydrogenations, and cyclizations [18] [20]. The compound can participate in:
Sonogashira Coupling: Cross-coupling with aryl or vinyl halides in the presence of palladium catalysts and copper co-catalysts [18]. This reaction provides access to substituted arylalkynes or dienyne products.
Hydroarylation: Addition of arenes across the alkyne triple bond under palladium catalysis [20]. The reaction typically follows Markovnikov regioselectivity and can be controlled through choice of catalyst and conditions.
Cyclization Reactions: Intramolecular cyclization reactions can be catalyzed by palladium complexes, leading to cyclic products [20]. The specific products depend on the substrate structure and reaction conditions.
Copper catalysis enables various transformations beyond the azide-alkyne cycloaddition [17]. These include:
Alkyne Coupling: Oxidative coupling of terminal alkynes (Glaser coupling) to form symmetric diynes [17]. The reaction typically uses copper catalysts with oxidants such as oxygen or iodine.
Carbene Insertion: Copper-catalyzed reactions involving carbene intermediates can lead to alkyne functionalization [17]. These reactions often involve diazo compounds as carbene precursors.
Ruthenium catalysts enable unique transformations of alkynes, including cycloadditions and metathesis reactions [11] [21]. The compound can participate in:
Alkyne Metathesis: Cross-metathesis with other alkynes to form new carbon-carbon triple bonds [21]. This reaction requires specific ruthenium catalysts and can be used for alkyne chain extension or modification.
Hydration Reactions: Ruthenium-catalyzed hydration of alkynes provides access to ketones and aldehydes [21]. The regioselectivity can be controlled through catalyst selection and reaction conditions.